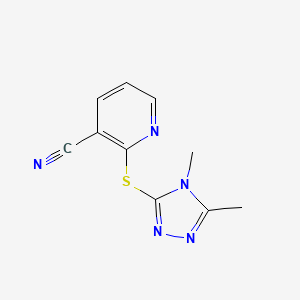
2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with dimethyl groups and a thioether linkage to a nicotinonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile typically involves the reaction of 4,5-dimethyl-1,2,4-triazole-3-thiol with a suitable nicotinonitrile derivative. The reaction is usually carried out in the presence of a base such as cesium carbonate and a phase transfer catalyst like tetrabutylammonium iodide in a solvent such as dimethylformamide (DMF). The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted triazole derivatives.
Applications De Recherche Scientifique
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.
Agriculture: It may be used as a fungicide or pesticide, leveraging the bioactivity of triazole compounds.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens or cancer cells. The triazole ring can bind to metal ions or active sites of enzymes, disrupting their normal function and leading to the desired therapeutic effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: A simpler triazole derivative with similar biological activity.
1,2,4-Triazole-3-thiol: Another triazole derivative with a thiol group, used in various chemical syntheses.
3,5-Diamino-1,2,4-triazole: Known for its applications in materials science and medicinal chemistry.
Uniqueness
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile is unique due to its combination of a triazole ring with a nicotinonitrile moiety, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler triazole derivatives.
Propriétés
Formule moléculaire |
C10H9N5S |
|---|---|
Poids moléculaire |
231.28 g/mol |
Nom IUPAC |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H9N5S/c1-7-13-14-10(15(7)2)16-9-8(6-11)4-3-5-12-9/h3-5H,1-2H3 |
Clé InChI |
NQNDYEZOUBOSLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C)SC2=C(C=CC=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(morpholin-4-ylsulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14902176.png)
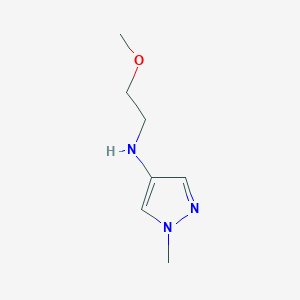
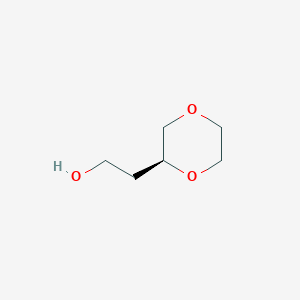
![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)

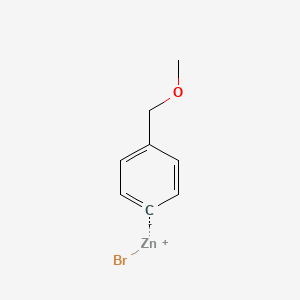
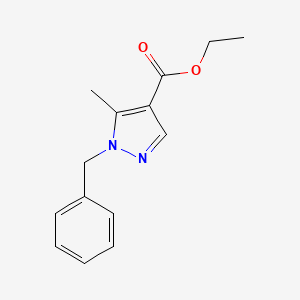
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)
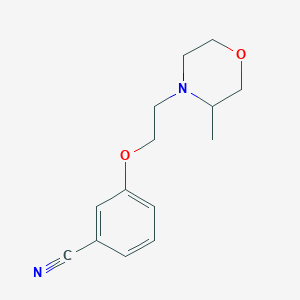
![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)


